
3-methyl-N'-(3-methylbenzoyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N'-(3-methylbenzoyl)benzohydrazide, also known as MMH, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Aplicaciones Científicas De Investigación
3-methyl-N'-(3-methylbenzoyl)benzohydrazide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. 3-methyl-N'-(3-methylbenzoyl)benzohydrazide has also been investigated for its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 3-methyl-N'-(3-methylbenzoyl)benzohydrazide has also been shown to modulate the activity of various enzymes and receptors involved in inflammation and pain.
Biochemical and physiological effects:
3-methyl-N'-(3-methylbenzoyl)benzohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 3-methyl-N'-(3-methylbenzoyl)benzohydrazide has also been shown to modulate the activity of various enzymes and receptors involved in inflammation and pain. In addition, 3-methyl-N'-(3-methylbenzoyl)benzohydrazide has been shown to possess antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is not fully understood, which can make it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for the study of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide. One direction is to investigate its potential as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a neuroprotective agent. Furthermore, the development of new synthetic methods for 3-methyl-N'-(3-methylbenzoyl)benzohydrazide could lead to the discovery of new analogs with improved biological activities.
Métodos De Síntesis
The synthesis of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide involves the reaction between 3-methylbenzoylhydrazine and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
59646-36-5 |
|---|---|
Nombre del producto |
3-methyl-N'-(3-methylbenzoyl)benzohydrazide |
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
3-methyl-N'-(3-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-3-7-13(9-11)15(19)17-18-16(20)14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
GYFCOKOXDQWIOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC(=C2)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC(=C2)C |
Otros números CAS |
59646-36-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



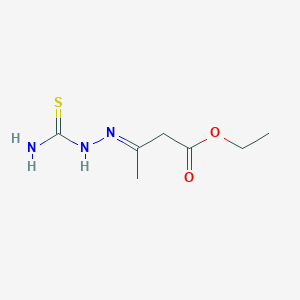

![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)
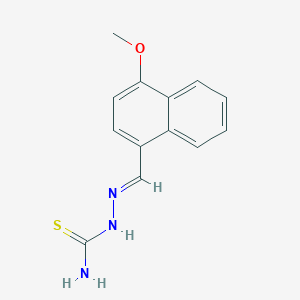
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)

![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)
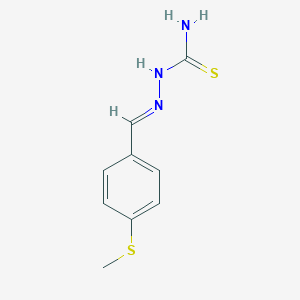
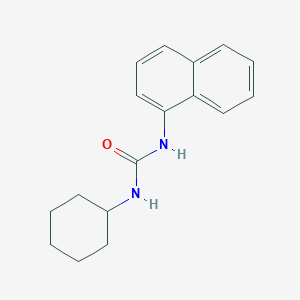
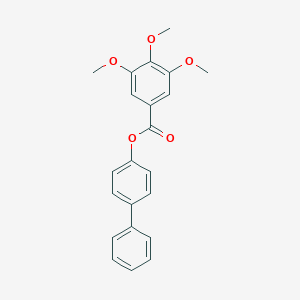



![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)